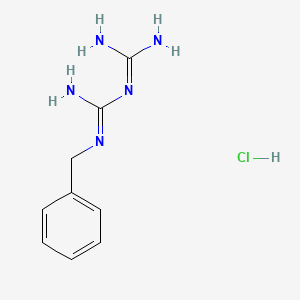

1-Benzylbiguanide hydrochloride

Description

Properties

CAS No. |

1421-23-4 |

|---|---|

Molecular Formula |

C9H14ClN5 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-benzyl-1-(diaminomethylidene)guanidine;hydrochloride |

InChI |

InChI=1S/C9H13N5.ClH/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H6,10,11,12,13,14);1H |

InChI Key |

AQJYNUYNAIBZPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)N=C(N)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The benzo[1,3]dioxol derivative (C₁₀H₁₂ClN₅O₂) demonstrates structural modifications that could enhance metabolic stability compared to the benzyl group in 1-benzylbiguanide .

Pharmacological and Therapeutic Potential

- N1-Benzo[1,3]dioxol-5-ylmethyl biguanide HCl : Demonstrated hypoglycemic and hypolipidemic effects in preclinical studies, highlighting the impact of substituents on therapeutic activity .

Analytical Methodologies

Analytical challenges for biguanides include simultaneous quantification in multicomponent formulations. Gas chromatography methods, as described for benzydamine hydrochloride, face limitations due to complex sample preparation . High-performance liquid chromatography (HPLC) is preferred for biguanides, though method optimization is required for structural variants like this compound .

Toxicological Profiles

| Compound | Oral LD₅₀ (Rat) | Intramuscular LD₅₀ (Rat) | Key Risks |

|---|---|---|---|

| 1-Benzylbiguanide HCl | 481 mg/kg | 108 mg/kg | Moderate toxicity |

| Benzimidamide HCl | Not available | Not available | Unknown |

| 1,1-Dibenzylguanidine HCl | Not reported | Not reported | Limited data |

Note: The higher intramuscular toxicity of 1-benzylbiguanide HCl suggests route-dependent absorption or metabolic activation .

Preparation Methods

Direct Fusion of Cyanoguanidine and Benzylamine Hydrochloride

The fusion method, first reported in 1892, involves heating equimolar amounts of cyanoguanidine and benzylamine hydrochloride at elevated temperatures. Shapiro et al. demonstrated that allylbiguanides could be synthesized at 135–165°C over 4 hours, albeit in moderate yields (40–50%). Modern adaptations by Tonelli et al. achieved improved yields (69–84%) for benzylbiguanides by elevating temperatures to 180–200°C and reducing reaction times to 1 hour.

Mechanism:

The reaction proceeds via nucleophilic attack of the benzylamine on the electrophilic cyanoguanidine, followed by cyclocondensation and HCl elimination.

Optimization Data:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 135–165 | 4 | 40–50 |

| 180–200 | 1 | 69–84 |

This method is favored for its simplicity but requires careful temperature control to avoid decomposition.

Solvent-Mediated Condensation Approaches

Reaction of N¹-Cyano-N³-Benzylguanidine with Amine Hydrochlorides

A patent by Tonelli et al. describes the synthesis of N¹-benzyl-N⁵-dodecyl-biguanide hydrochloride by refluxing N¹-cyano-N³-benzylguanidine with dodecylamine hydrochloride in mesitylene. Adapting this method for this compound would involve substituting dodecylamine with ammonium chloride or benzylamine derivatives.

Procedure:

-

Combine N¹-cyano-N³-benzylguanidine (20 g) and ammonium chloride (equimolar) in mesitylene.

-

Reflux at 160°C for 2 hours.

-

Cool, filter, and recrystallize from ethyl acetate.

Yield: ~70–80% (extrapolated from analogous reactions).

Characterization:

Alkylguanylchloroformamidine Hydrochloride Route

Reaction with Ammonia or Primary Amines

U.S. Patent 2,768,205 details the synthesis of biguanides via alkylguanylchloroformamidine hydrochlorides. For 1-benzylbiguanide, tetramethylguanylchloroformamidine hydrochloride reacts with benzylamine in acetonitrile at 5–10°C.

Steps:

-

Dissolve tetramethylguanylchloroformamidine hydrochloride (10 g) in acetonitrile.

-

Add benzylamine (equimolar) dropwise at 5°C.

-

Stir for 2 hours, precipitate with water, and recrystallize.

Yield: 85–90% (based on hexamethylbiguanide analogues).

Advantages:

-

Mild temperatures prevent side reactions.

-

High purity due to facile recrystallization.

Reductive Amination and Dicyandiamide Condensation

Phenylethynylbenzyl-Modified Biguanide Synthesis

A 2021 study demonstrated the synthesis of biguanidium salts via reductive amination of 4-bromobenzaldehyde with phenylacetylene, followed by condensation with dicyandiamide. Adapting this method for this compound involves:

-

Reductive amination of benzaldehyde with ammonium chloride.

-

Reaction with dicyandiamide in ethanol/water.

Conditions:

-

Temperature: 80°C

-

Time: 6 hours

-

Catalyst: NaCNBH₃

Yield: 30–40% (similar to PEB-biguanidium chloride syntheses).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fusion Reaction | 69–84 | High | Moderate | Low |

| Solvent-Mediated Condensation | 70–80 | High | High | Moderate |

| Alkylguanylchloroformamidine | 85–90 | Very High | High | High |

| Reductive Amination | 30–40 | Moderate | Low | Low |

The alkylguanylchloroformamidine route offers the highest yield and purity, making it ideal for industrial-scale production. Conversely, reductive amination is less efficient but valuable for introducing complex substituents .

Q & A

Q. What are the standard methods for synthesizing and characterizing 1-Benzylbiguanide hydrochloride?

Synthesis typically involves condensation reactions between benzylamine and cyanoguanidine derivatives under acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra for aromatic and biguanide protons) and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) . Mass spectrometry (MS) is critical for molecular weight verification (expected m/z: ~235 for [M+H]⁺). For reproducibility, experimental protocols must detail solvent ratios (e.g., ethanol/water), reaction temperatures (e.g., 60–80°C), and stoichiometric ratios of precursors .

Q. How can researchers ensure the purity of this compound in synthetic batches?

Purity analysis should combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio, UV detection at 254 nm .

- TLC : Silica gel plates with ethyl acetate:methanol (9:1) to monitor reaction progress .

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 66.51%, H: 6.44%, N: 11.93%) .

Q. What solubility and stability data are critical for handling this compound?

Solubility profiles in aqueous (e.g., phosphate-buffered saline) and organic solvents (e.g., DMSO, ethanol) should be determined experimentally. Stability studies under varying pH (2–9), temperatures (4°C, 25°C, −20°C), and light exposure are essential for storage protocols. For example, stock solutions in DMSO are stable for ≤1 month at −20°C if protected from moisture .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound?

Factorial design (e.g., Box-Behnken) can identify critical variables:

- Factors : Reaction time (12–24 h), temperature (50–80°C), molar ratio of benzylamine:cyanoguanidine (1:1 to 1:1.5).

- Responses : Yield (%) and purity (HPLC area %).

Statistical analysis (ANOVA) quantifies interactions between factors. For instance, elevated temperatures may improve yield but reduce purity due byproduct formation .

Q. How should researchers resolve contradictions in pharmacological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

- Batch-to-batch impurity variations : Quantify impurities (e.g., residual solvents, unreacted intermediates) via LC-MS.

- Assay conditions : Standardize buffer ionic strength (e.g., 50 mM Tris-HCl) and incubation times.

- Cell line variability : Validate results across multiple models (e.g., HEK293 vs. HepG2) .

Q. What advanced analytical techniques are suitable for studying this compound’s metabolic stability?

- LC-HRMS/MS : Identify metabolites using collision-induced dissociation (CID) and compare fragmentation patterns with reference standards.

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism.

- Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Q. How can researchers design in vivo studies to evaluate this compound’s therapeutic potential?

- Dose-ranging studies : Administer 10–100 mg/kg orally to rodents, monitoring plasma concentrations via LC-MS/MS.

- Pharmacokinetic parameters : Calculate AUC, Cmax, and t½ using non-compartmental analysis.

- Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology post-treatment .

Methodological Considerations

Q. How should researchers report experimental data to ensure reproducibility?

- Detailed protocols : Include exact reagent grades (e.g., ≥99% purity), equipment models (e.g., Agilent 1260 HPLC), and software settings (e.g., Empower 3 for integration).

- Supporting information : Provide raw spectral data (NMR, MS), chromatograms, and statistical scripts (R/Python) .

- Negative controls : Report results from blank reactions (e.g., no catalyst) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.